Desalkylflurazepam-d4 is a deuterium-labeled version of desalkylflurazepam, serving as an analytical standard in scientific research. Desalkylflurazepam itself is a metabolite of the benzodiazepine drug flurazepam, formed through metabolic processes in the body. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties [, ]. While desalkylflurazepam-d4 is not intended for therapeutic use, its role as an internal standard is crucial for accurate quantification of desalkylflurazepam in biological samples during research studies.
Desalkylflurazepam-d4 is a deuterated analog of desalkylflurazepam, which is the active metabolite of the benzodiazepine drug flurazepam. This compound is primarily used as an analytical reference standard in toxicology and pharmacology, particularly for detecting and quantifying levels of desalkylflurazepam in biological samples such as blood and urine. The incorporation of deuterium in its structure enhances its stability and improves the accuracy of analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Desalkylflurazepam-d4 is synthesized for research purposes and is commercially available from various suppliers specializing in analytical standards, such as Biosynth, Cerilliant, and Cambridge Isotope Laboratories . These companies provide it in different forms, including solutions in methanol for laboratory use.
Desalkylflurazepam-d4 is classified under the category of benzodiazepine metabolites. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. Desalkylflurazepam-d4 serves as a calibration standard in analytical chemistry, particularly for toxicological testing .
The synthesis of desalkylflurazepam-d4 typically involves the modification of flurazepam to remove the alkyl group while incorporating deuterium atoms. This process can be achieved through various chemical reactions, including deuteration techniques that replace hydrogen atoms with deuterium.
Desalkylflurazepam-d4 has a molecular formula of C15H12D4N2O. The structure features a benzodiazepine core with specific modifications that include:
The stability of desalkylflurazepam-d4 under various conditions makes it suitable for use in analytical methods without significant degradation.
As a metabolite of flurazepam, desalkylflurazepam-d4 acts on the central nervous system by enhancing the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors. This action leads to increased inhibitory neurotransmission, resulting in sedative and anxiolytic effects.
Desalkylflurazepam-d4 is primarily used in scientific research for:
The use of desalkylflurazepam-d4 enhances the reliability and accuracy of analytical results, facilitating better understanding and monitoring of benzodiazepine use and abuse.
Desalkylflurazepam (norfludiazepam) is a pharmacologically active metabolite of flurazepam, a benzodiazepine hypnotic used clinically for insomnia treatment. Chemically classified as a 1,4-benzodiazepine, desalkylflurazepam features a chlorine-substituted phenyl ring fused to a diazepine ring with a carbonyl group at position 2—a core structure characteristic of benzodiazepine compounds [1] [3]. The deuterated analog, desalkylflurazepam-d4, incorporates four deuterium atoms (²H) at specific molecular positions, creating a stable isotope-labeled version with identical chemical properties to its non-deuterated counterpart but distinct mass spectral characteristics [2] [5]. This metabolite is generated in vivo through oxidative N-dealkylation of flurazepam, which removes the diethylaminoethyl side chain while retaining the benzodiazepine core structure [3] [6]. Its classification as a long-acting metabolite stems from an exceptionally prolonged elimination half-life (40-150 hours in humans) compared to the parent drug and other benzodiazepine metabolites, leading to significant accumulation during repeated flurazepam administration [1] [3].
Deuterium labeling serves as an indispensable tool in modern pharmaceutical research, particularly in drug metabolism studies and quantitative bioanalysis. The strategic incorporation of stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) into drug molecules creates internal standards with nearly identical chemical behavior to the target analyte but distinct mass-to-charge ratios detectable via mass spectrometry [2] [8]. Desalkylflurazepam-d4 exemplifies this approach, where deuterium atoms replace hydrogen at four positions on the benzodiazepine ring structure, increasing its molecular mass by 4 atomic mass units without altering its chromatographic retention, protein binding, or extraction efficiency [5] [9]. This molecular design enables researchers to:
Desalkylflurazepam-d4 has emerged as an essential analytical tool specifically designed to address quantification challenges posed by the unique pharmacokinetics of flurazepam and its metabolites. The parent drug flurazepam undergoes rapid hepatic metabolism (disappearing from plasma within 3 hours post-dose), while desalkylflurazepam exhibits delayed peak concentrations (10 hours post-dose) and persists at quantifiable levels for over 9 days due to its extended half-life (mean 71.4 hours) [3]. This multi-order magnitude temporal disparity necessitates highly stable internal standards for accurate pharmacokinetic modeling. Desalkylflurazepam-d4 provides critical advantages:
Table 1: Analytical Advantages of Desalkylflurazepam-d4 in Flurazepam Metabolite Monitoring
Challenge in Flurazepam Analysis | Resolution via Desalkylflurazepam-d4 |
---|---|
Co-eluting matrix interferents | Mass spectral differentiation using m/z shifts |
Variable extraction efficiency | Compensation via structurally identical surrogate |
Protein binding variability (3.5% free fraction in humans) | Matched binding characteristics |
Long-term accumulation studies | Stable isotopic baseline for chronic dosing |
Ultra-trace detection requirements | Reduced background noise in MRM transitions |
The compound's primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for:
Table 2: Certified Reference Material Specifications for Desalkylflurazepam-d4
Parameter | Specification | Analytical Method |
---|---|---|
Concentration | 100 μg/mL ± 1% | Certified Spiking Solution® |
Solvent | Anhydrous methanol | NIST-traceable certification |
Stability | >24 months at -20°C | Accelerated degradation studies |
Isotopic Purity | ≥98 atom % D | High-resolution MS |
Purity (chemical) | >99.5% | HPLC-UV/DAD |
Certification | ISO 17034 accredited | Independent validation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1